molecular formula C12H10F5NO B2609868 3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine CAS No. 2320144-40-7

3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine

Cat. No.: B2609868
CAS No.: 2320144-40-7
M. Wt: 279.21
InChI Key: NPEAYLXZIOTNBO-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with a difluoromethyl (-CF₂H) group at the 3-position and a 3-(trifluoromethyl)benzoyl (-COC₆H₄CF₃) group at the 1-position. The compound’s structure combines electron-withdrawing fluorine atoms and a rigid azetidine scaffold, which are common features in agrochemicals and pharmaceuticals due to their metabolic stability and enhanced binding affinity .

Properties

IUPAC Name

[3-(difluoromethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F5NO/c13-10(14)8-5-18(6-8)11(19)7-2-1-3-9(4-7)12(15,16)17/h1-4,8,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEAYLXZIOTNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the photocatalytic defluorinative alkylation of trifluoromethyl groups, which is an attractive method for building important difluoromethyl structures . This method relies on the use of complex, expensive, and toxic photocatalysts and hydrogen atom transfer reagents (thiols). Additionally, substrates are limited to substituted alkenes in these systems .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally involve the use of advanced synthetic techniques to ensure high yield and purity. The use of trifluoromethyl ketones as synthons in the construction of fluorinated pharmacons is one such method .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups play a crucial role in its activity, as they can enhance the compound’s binding affinity to its targets and improve its stability . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis : The target compound’s synthesis is inferred from methods in , where diaziridine derivatives were prepared via amination of imine precursors under inert conditions . However, the absence of explicit data on the target limits direct comparisons.
  • Stability: Fluorinated azetidines generally exhibit superior stability to hydrolysis compared to non-fluorinated analogs, a trait critical for in vivo applications .
  • Gaps in Evidence: No pharmacological or kinetic data for the target compound is provided. Further studies are needed to explore its reactivity and biological activity.

Biological Activity

3-(Difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H10F5NC_{12}H_{10}F_5N and includes a difluoromethyl group and a trifluoromethylbenzoyl moiety. The azetidine ring structure contributes to its reactivity and biological interactions. The presence of fluorinated groups enhances lipophilicity, which is crucial for cellular penetration and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation. For instance, it may interact with tyrosinase, an enzyme involved in melanin production, demonstrating potential in treating hyperpigmentation disorders .
  • Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. It has been evaluated for its ability to inhibit tumor growth at nanomolar concentrations .
  • Antiviral Activity : Some studies have highlighted the compound's potential antiviral properties, particularly against coronaviruses, suggesting that it may inhibit viral replication through specific molecular interactions .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

  • Cytotoxicity Assays : The cytotoxic effects were measured using the MTS assay, determining the 50% cytotoxic concentration (CC50). Results indicated significant cytotoxicity against human solid tumor cell lines .
  • Mechanistic Studies : Research demonstrated that the compound's interaction with cellular targets could lead to altered signal transduction pathways, contributing to its anticancer effects .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnticancer, AntiviralEnzyme inhibition, Apoptosis induction ,
1,4-Diaryl-3-chloroazetidin-2-onesAnticancerInhibition of tumor growth
Non-nucleoside azetidinone analoguesAntiviralViral replication inhibition

Case Studies

  • Breast Cancer : A study evaluated the efficacy of various azetidine derivatives, including this compound, demonstrating significant antiproliferative effects on MCF-7 and MDA-MB-231 breast cancer cells at low concentrations .
  • Antiviral Effects : Another investigation focused on the compound's ability to inhibit human coronavirus replication. The results indicated that it was more effective than standard antiviral drugs like ribavirin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine, and what analytical methods are critical for verifying its structural integrity?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions between azetidine derivatives and fluorinated benzoyl precursors. For example, analogous compounds in patent literature use acetylation of piperidine intermediates with fluorinated ketones .
  • Analytical Methods :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and fluorine environments (e.g., trifluoromethyl groups show distinct splitting patterns) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) for molecular weight verification, as demonstrated for structurally related azetidine derivatives .
  • IR Spectroscopy : Identification of carbonyl (C=O) and β-lactam peaks (if applicable) .

Q. How does the electronic environment of the trifluoromethyl and difluoromethyl groups influence the compound's reactivity in nucleophilic substitution reactions?

  • The electron-withdrawing nature of -CF3_3 and -CHF2_2 groups reduces electron density at the azetidine nitrogen, making it less nucleophilic. This can slow down acylation or alkylation reactions but enhances stability against hydrolysis. Computational studies (e.g., DFT) on related fluorinated benzoyl compounds support this electronic modulation .

Q. What are the key storage and handling considerations for this compound to ensure stability in laboratory settings?

  • Store under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the benzoyl-azetidine bond. Avoid exposure to moisture, as fluorinated groups may hydrolyze to carboxylic acids under acidic/basic conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation of this compound while minimizing side reactions (e.g., ring-opening of azetidine)?

  • Methodology :

  • Use bulky bases (e.g., DBU) to suppress azetidine ring-opening during coupling reactions.
  • Employ low-temperature (-78°C) conditions for acylation steps, as seen in analogous trifluoromethylbenzoyl chloride syntheses .
  • Monitor reaction progress via HPLC to isolate intermediates and reduce byproduct formation .

Q. What strategies are recommended for resolving discrepancies in biological activity data observed across different in vitro models for this compound?

  • Approaches :

  • Validate assay conditions (e.g., pH, solvent compatibility) using fluorinated controls. DMSO solubility limits (<1% v/v) may affect activity in cell-based assays .
  • Perform metabolite profiling (LC-MS/MS) to identify degradation products that may interfere with activity measurements .
  • Cross-reference with structural analogs (e.g., oxathiapiprolin derivatives) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling (e.g., DFT calculations or molecular docking) be applied to predict the binding affinity of this compound to oxysterol-binding proteins?

  • Protocol :

  • Generate 3D conformers using molecular dynamics (MD) simulations, accounting for fluorine’s van der Waals radius and electronegativity.
  • Perform molecular docking (e.g., AutoDock Vina) against oxysterol-binding protein (OSBP) crystal structures (PDB: 5LUD). Prioritize hydrophobic interactions between trifluoromethyl groups and OSBP’s sterol-binding pocket .
  • Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What spectroscopic techniques are most effective for characterizing dynamic conformational changes in this compound under physiological conditions?

  • Techniques :

  • Fluorine-19 NMR : Detects conformational shifts via 19F^{19}\text{F} chemical exchange saturation transfer (CEST) in buffered solutions .
  • Time-resolved IR Spectroscopy : Monitors carbonyl group vibrations during pH-dependent ring puckering of the azetidine moiety .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of the benzoyl-azetidine bond in this compound?

  • Resolution Steps :

Replicate hydrolysis experiments under standardized conditions (e.g., PBS buffer, 37°C).

Compare degradation rates with structurally similar compounds (e.g., 3-fluoroazetidin-2-ones) to identify substituent-specific effects .

Use 18O^{18}\text{O}-labeling mass spectrometry to trace hydrolysis pathways and confirm bond cleavage sites .

Methodological Resources

  • Synthetic Protocols : Patent literature for oxysterol-binding protein inhibitors .
  • Spectroscopic Data : NIST Chemistry WebBook for fluorinated benzoyl chloride references .
  • Biological Assays : Anticancer β-lactam studies for cytotoxicity protocols .

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